molecular formula C17H17NO4 B1668354 Z-Phe-OH CAS No. 1161-13-3

Z-Phe-OH

Cat. No.: B1668354
CAS No.: 1161-13-3
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Z-Phe-OH, also known as Z-L-Phenylalanine, Carbobenzoxyphenylalanine, or N-CBZ-L-PHENYLALANINE, is a derivative of phenylalanine . Notably, it has shown an affinity for proteins involved in regulating cell growth, differentiation, and metabolism .

Mode of Action

The exact mode of action of this compound remains to be fully elucidated. This interaction can result in the modulation of various cellular processes, including cell growth, differentiation, and metabolism .

Biochemical Pathways

This compound, being a derivative of phenylalanine, is likely involved in the phenylalanine metabolic pathways . Phenylalanine is a precursor for thousands of additional metabolites in plants and is a vital component of proteins in all living organisms . Amino acids and amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a vital role in its bioavailability . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other interacting molecules. For instance, this compound is stable at a temperature of 85-87 °C . .

Biochemical Analysis

Biochemical Properties

Z-Phe-OH is involved in several biochemical reactions. It is a component of many natural proteins and is essential for human health . The body can convert this compound into tyrosine, which it then uses to synthesize the neurotransmitters dopamine and norepinephrine . This compound also plays a role in the production of other important amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is crucial for the production of neurotransmitter norepinephrine, which helps signals travel between the brain and the body’s nerve cells, maintains an awake or alert state, improves memory, and reduces hunger pains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can be converted into tyrosine, which is then used to produce dopamine, a neurotransmitter that plays a key role in mental health and depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Carbobenzoxyphenylalanine can be synthesized through several methods. One common synthetic route involves the protection of the amino group of phenylalanine with a carbobenzoxy (Cbz) group. This is typically achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .

Industrial production methods for carbobenzoxyphenylalanine involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Carbobenzoxyphenylalanine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of phenylalanine .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283588
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-57-6, 2448-45-5, 1161-13-3
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=3588-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-DL-3-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522449
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Record name 1161-13-3
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Record name 3588-57-6
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Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Record name N-benzyloxycarbonyl-DL-3-phenylalanine
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Synthesis routes and methods

Procedure details

82 mmol (13.9 g) of benzyl chloroformate and 20 ml of 4M aqueous sodium hydroxide are added over a period of 30 minutes to a solution, cooled to 0° C., of 80 mmol (13.2 g) of phenylalanine in 20 ml of 4M aqueous sodium hydroxide. The solution returns to room temperature during a period of 1 hour. The reaction mixture is extracted with ether. The aqueous phase is rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and washed to yield the expected compound.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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